molecular formula C8H12N2O B1344791 5-tert-Butyl-1H-pyrazole-3-carbaldehyde CAS No. 865138-11-0

5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1344791
CAS No.: 865138-11-0
M. Wt: 152.19 g/mol
InChI Key: UPKIRZZYJRVBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group at position 5 and the carbaldehyde group at position 3 make this compound unique and useful in various chemical applications.

Scientific Research Applications

5-tert-Butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Safety and Hazards

The safety information available indicates that 5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a combustible solid . It is recommended to handle it under inert gas and protect it from moisture . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 5-tert-Butyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-tert-Butyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carbaldehyde: Lacks the tert-butyl group, making it less sterically hindered.

    Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of an aldehyde group.

    3-Amino-5-tert-butylpyrazole: Contains an amino group instead of an aldehyde group .

Uniqueness

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIRZZYJRVBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631082
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865138-11-0
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.